molecular formula C24H34N2O2 B3808829 [4-[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone

[4-[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone

Cat. No.: B3808829
M. Wt: 382.5 g/mol
InChI Key: CLIWUZHUQOVCNN-UHFFFAOYSA-N
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Description

[4-[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone is a complex organic compound characterized by its unique molecular structure. This compound features a piperidine ring, a cyclohexene moiety, and a phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclohex-3-en-1-ylmethylamine with piperidin-4-ylmethanone under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

[4-[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [4-[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes. It can serve as a model compound for studying the behavior of similar structures in biological systems .

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy as a drug candidate for treating specific conditions, focusing on its pharmacokinetics and pharmacodynamics .

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of other chemicals .

Mechanism of Action

The mechanism of action of [4-[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone apart is its combination of a piperidine ring, a cyclohexene moiety, and a phenyl group.

Properties

IUPAC Name

[4-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c27-24(26-15-5-2-6-16-26)21-9-11-22(12-10-21)28-23-13-17-25(18-14-23)19-20-7-3-1-4-8-20/h1,3,9-12,20,23H,2,4-8,13-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIWUZHUQOVCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4CCC=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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